molecular formula C23H15N3O5 B7729959 4-{(1E)-2-cyano-3-[(3-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl benzoate

4-{(1E)-2-cyano-3-[(3-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl benzoate

Cat. No.: B7729959
M. Wt: 413.4 g/mol
InChI Key: PULSTDAZTCHBJJ-QGOAFFKASA-N
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Description

4-{(1E)-2-cyano-3-[(3-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl benzoate is a complex organic compound characterized by its unique structure, which includes a cyano group, a nitrophenyl group, and a benzoate ester

Properties

IUPAC Name

[4-[(E)-2-cyano-3-(3-nitroanilino)-3-oxoprop-1-enyl]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O5/c24-15-18(22(27)25-19-7-4-8-20(14-19)26(29)30)13-16-9-11-21(12-10-16)31-23(28)17-5-2-1-3-6-17/h1-14H,(H,25,27)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULSTDAZTCHBJJ-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(1E)-2-cyano-3-[(3-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl benzoate typically involves multi-step organic reactions. One common method involves the condensation of 3-nitroaniline with ethyl cyanoacetate under basic conditions to form an intermediate product. This intermediate is then reacted with benzoyl chloride in the presence of a base to yield the final compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-{(1E)-2-cyano-3-[(3-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl benzoate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to an amine group under specific conditions.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoate esters.

Scientific Research Applications

4-{(1E)-2-cyano-3-[(3-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-{(1E)-2-cyano-3-[(3-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The cyano and nitrophenyl groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(1E)-2-cyano-3-[(4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl benzoate
  • 4-{(1E)-2-cyano-3-[(3-methylphenyl)amino]-3-oxoprop-1-en-1-yl}phenyl benzoate

Uniqueness

4-{(1E)-2-cyano-3-[(3-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl benzoate is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its unique properties and applications.

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